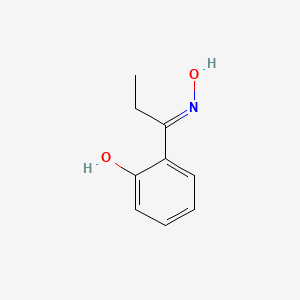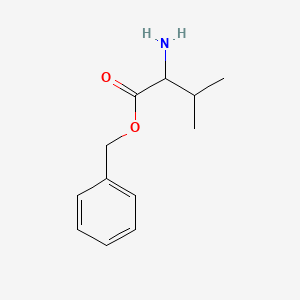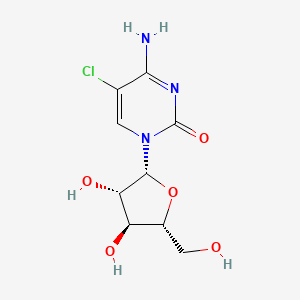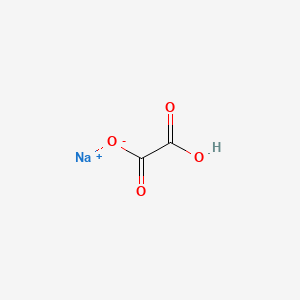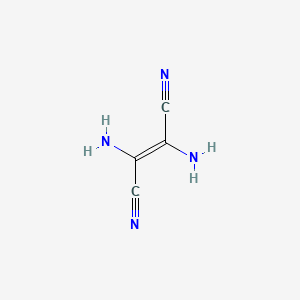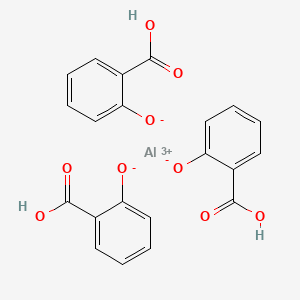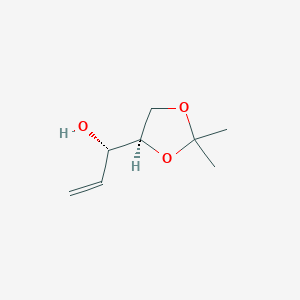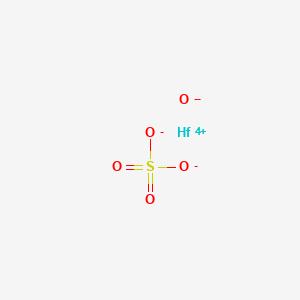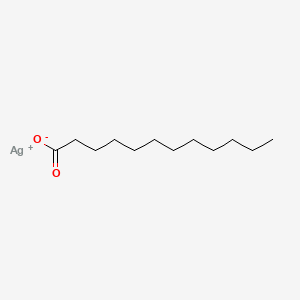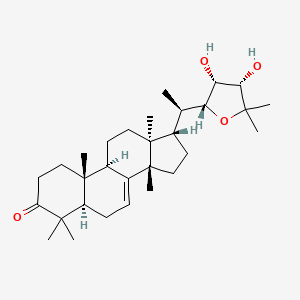
cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride: is a synthetic compound that belongs to the class of purine analogs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps might include:
Cyclopentene Formation: The cyclopentene ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Purine Attachment: The purine moiety can be introduced via nucleophilic substitution reactions.
Chlorination and Amination:
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentene ring or the purine moiety.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the amino group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, amines, and other nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the purine ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, purine analogs like this compound are often studied for their ability to inhibit enzymes involved in nucleic acid metabolism. This can make them useful tools for studying cellular processes and developing new therapeutic agents.
Medicine
Medicinally, compounds of this class are investigated for their potential as antiviral or anticancer agents. They can interfere with DNA and RNA synthesis, making them effective against rapidly dividing cells or viruses.
Industry
In industry, such compounds might be used in the development of new pharmaceuticals or as intermediates in the synthesis of other active ingredients.
作用机制
The mechanism of action of cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride likely involves its incorporation into nucleic acids, leading to chain termination or inhibition of key enzymes. The molecular targets could include DNA polymerase, RNA polymerase, or other enzymes involved in nucleic acid synthesis.
相似化合物的比较
Similar Compounds
6-Chloropurine: A simpler purine analog with similar biological activity.
Acyclovir: An antiviral agent that also targets nucleic acid synthesis.
2-Aminopurine: Another purine analog used in biochemical research.
Uniqueness
What sets cis-rac-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride apart is its unique combination of a cyclopentene ring and a purine moiety, which may confer distinct chemical and biological properties.
属性
CAS 编号 |
267668-74-6 |
|---|---|
分子式 |
C₁₁H₁₂ClN₅O·HCl |
分子量 |
265.7 |
同义词 |
(1R,4S)-rel-4-(2-Amino-6-chloro-9H-purin-9-yl)2-cyclopentene-1-methanol Hydrochloride; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


